molecular formula C8H16N2 B2459438 (3S)-1-cyclopropylpiperidin-3-amine CAS No. 1218683-48-7

(3S)-1-cyclopropylpiperidin-3-amine

Cat. No. B2459438
M. Wt: 140.23
InChI Key: NDISUUBHSUMXEW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1-cyclopropylpiperidin-3-amine, also known as CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability, and its deficiency has been implicated in the pathophysiology of several neurological and psychiatric disorders.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3S)-1-cyclopropylpiperidin-3-amine involves the conversion of a cyclopropyl ketone to a cyclopropyl amine through a reductive amination reaction.

Starting Materials
Cyclopropyl ketone, Ammonia, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Ethanol

Reaction
Step 1: Reductive amination of cyclopropyl ketone with ammonia and sodium borohydride in methanol to form (3S)-1-cyclopropylpiperidin-3-ol, Step 2: Conversion of (3S)-1-cyclopropylpiperidin-3-ol to (3S)-1-cyclopropylpiperidin-3-amine through treatment with hydrochloric acid and sodium hydroxide in ethanol

Mechanism Of Action

The mechanism of action of (3S)-1-cyclopropylpiperidin-3-amine involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. This, in turn, can have a calming effect and reduce anxiety and seizures.

Biochemical And Physiological Effects

(3S)-1-cyclopropylpiperidin-3-amine has been shown to increase the levels of GABA in the brain, which can have several biochemical and physiological effects. It can reduce neuronal excitability, leading to a calming effect and reducing anxiety and seizures. (3S)-1-cyclopropylpiperidin-3-amine has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, (3S)-1-cyclopropylpiperidin-3-amine has been shown to reduce the rewarding effects of cocaine, which can help in the treatment of cocaine addiction.

Advantages And Limitations For Lab Experiments

(3S)-1-cyclopropylpiperidin-3-amine has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase inhibition. It is also relatively stable and easy to synthesize. However, one limitation of (3S)-1-cyclopropylpiperidin-3-amine is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

(3S)-1-cyclopropylpiperidin-3-amine has several potential future directions for research. One area of interest is its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant properties. Another area of interest is its potential use in the treatment of cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine and prevent relapse. Additionally, (3S)-1-cyclopropylpiperidin-3-amine may have potential applications in the treatment of other neurological and psychiatric disorders, such as anxiety disorders and depression. Further research is needed to fully understand the potential therapeutic applications of (3S)-1-cyclopropylpiperidin-3-amine.
Conclusion:
(3S)-1-cyclopropylpiperidin-3-amine is a synthetic compound that inhibits the enzyme GABA transaminase, leading to an increase in the levels of GABA in the brain. It has several potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy and cocaine addiction. While (3S)-1-cyclopropylpiperidin-3-amine has several advantages for lab experiments, further research is needed to fully understand its potential therapeutic applications.

Scientific Research Applications

(3S)-1-cyclopropylpiperidin-3-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures. (3S)-1-cyclopropylpiperidin-3-amine has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine and prevent relapse.

properties

IUPAC Name

(3S)-1-cyclopropylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-2-1-5-10(6-7)8-3-4-8/h7-8H,1-6,9H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDISUUBHSUMXEW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-cyclopropylpiperidin-3-amine

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